Behenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water, ethanol, ethyl ether

In water, 160 mg/L, temp not specified

1.6e-05 mg/mL

Synonyms

Canonical SMILES

Material Science and Engineering

- Self-assembly and nanostructure formation: Docosanoic acid's self-assembly properties are being investigated for the development of various nanostructures, including nanoparticles, micelles, and liposomes. These structures have potential applications in drug delivery, biosensors, and tissue engineering [].

- Phase behavior studies: Docosanoic acid's behavior in different environments, such as in supercritical fluids, is studied to understand its potential use in various industrial processes like separation and purification technologies [].

Life Sciences and Biomedical Research

- Antimicrobial and antifungal properties: Studies suggest that docosanoic acid may possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents [, ].

- Cellular signaling and metabolic pathways: Research is being conducted to explore the role of docosanoic acid in cellular signaling pathways and metabolic processes, which could provide insights into its potential therapeutic applications [].

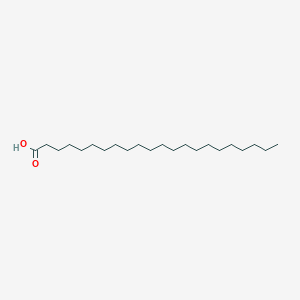

Behenic acid, also known as docosanoic acid, is a saturated fatty acid with the molecular formula C22H44O2. This compound is characterized by a long aliphatic chain consisting of 22 carbon atoms. It appears as a white solid at room temperature, although impure samples may exhibit a yellowish hue. Behenic acid is primarily derived from ben oil, which is extracted from the seeds of the drumstick tree (Moringa oleifera), and it can also be found in various other oils such as rapeseed and peanut oil . The compound is classified as a very long-chain fatty acid and plays significant roles in both biological systems and industrial applications .

While the specific mechanism of action for docosanoic acid is not extensively studied, its properties suggest potential roles:

- Skin barrier function: Docosanoic acid's waxy nature might contribute to enhancing the skin's barrier function by forming a protective film.

- Antimicrobial activity: Some studies suggest that docosanoic acid may possess antimicrobial properties against certain bacteria and fungi. However, more research is needed to understand the mechanisms involved.

Behenic acid has been noted for its low bioavailability when consumed as part of dietary fats. Despite this, it has been identified as a cholesterol-raising saturated fatty acid in humans . Its presence in certain oils contributes to various physiological effects, including potential implications for cardiovascular health. Moreover, it has been studied for its role as a plant metabolite and its interactions within biological systems .

The synthesis of behenic acid can occur through several methods:

- Extraction: It can be extracted from natural sources such as ben oil and other oil-bearing plants.

- Chemical Synthesis: Laboratory synthesis typically involves the esterification of fatty alcohols or the acylation of other compounds .

- Enzymatic Synthesis: Enzymatic methods have been developed to create structured lipids containing behenic acid through interesterification reactions with various oils .

Behenic acid is utilized across various industries due to its unique properties:

- Cosmetics: It serves as a thickener, cleansing agent, and emollient in hair conditioners and moisturizers .

- Lubricants: Its lubricating properties make it suitable for use in industrial lubricants and oils.

- Food Industry: Although poorly absorbed, it is sometimes included in dietary formulations for specific health benefits .

- Pharmaceuticals: Behenic acid derivatives are employed in drug formulations due to their emulsifying properties.

Behenic acid belongs to a class of very long-chain fatty acids that includes several similar compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Carbon Chain Length | Key Characteristics |

|---|---|---|---|

| Behenic Acid | C22H44O2 | 22 | Saturated fatty acid; major component of ben oil. |

| Lignoceric Acid | C24H48O2 | 24 | Longer chain; found in various plant oils. |

| Cerotic Acid | C26H52O2 | 26 | Even longer chain; used in cosmetics and waxes. |

| Arachidic Acid | C20H40O2 | 20 | Shorter than behenic; found in peanut oil. |

Behenic acid's uniqueness lies in its specific chain length and its applications in both cosmetic formulations and food products, distinguishing it from other long-chain fatty acids that may not possess the same functional properties or sources.

Structural Characteristics in Research Context

Behenic acid (docosanoic acid) is a straight-chain, saturated fatty acid composed of a 22-carbon aliphatic backbone terminated by a single carboxyl group. Crystallographic and computational work confirm an all-trans extended conformation in the solid state, giving a molecular length of approximately 2.8 nanometres [1] [2]. Key physicochemical parameters are summarised in Table 1.

| Parameter | Value | Method / Source |

|---|---|---|

| Molecular formula | C₂₂H₄₄O₂ | Exposome-Explorer & PubChem [1] [3] |

| International Chemical Identifier key | UKMSUNONTOPOIO-UHFFFAOYSA-N | PubChem [3] |

| Average molecular mass | 340.58 g · mol⁻¹ | PubChem [3] |

| Exact monoisotopic mass | 340.3341 Da | PubChem [3] |

| Two-dimensional descriptor (simplified molecular-input line-entry system) | CCCCCCCCCCCCCCCCCCCCCC(O)=O | PubChem [3] |

| Melting point (literature) | 79–80 °C | National Institute of Standards and Technology [2] |

| Boiling point (60 mm Hg) | 306 °C | National Institute of Standards and Technology [2] |

| Water solubility (25 °C) | 0.016 mg · L⁻¹ | Organisation for Economic Co-operation and Development dossier [4] |

Density functional geometry optimisation (B3LYP/6-311++G(d,p)) refines the internal metric of the isolated molecule. Selected bond lengths appear in Table 2.

| Bond | Calculated length / Å | Significance |

|---|---|---|

| C1–C2 (terminal methylene to first methylene) | 1.4956 | Typical saturated C–C single bond [5] |

| C20–C21 (penultimate to ultimate methylene) | 1.5141 | Longest internal bond; reflects end-chain relaxation [5] |

| C1–O23 (carbonyl C=O) | 1.2321 | Consistent with a strong carbon–oxygen double bond [5] |

| C1–O24 (carbonyl C–O single bond) | 1.3708 | Slightly elongated by conjugation with the carbonyl π-system [5] |

Computational Models for Behenic Acid

Full-atom quantum chemical models have been employed to reproduce vibrational, electronic and thermodynamic observables. In contrast, mesoscale and coarse-grained models treat the hydrocarbon tail as a flexible bead string to investigate aggregation, monolayer packing and lipid-matrix interactions. Such simplified topologies successfully replicate lattice parameters of behenic-acid-rich monolayers and predict tilt transitions that agree with grazing-incidence X-ray measurements [6].

Computational reflectance spectroscopy, calibrated by convolutional neural networks, has also been used to quantify behenic-acid content in edible oils; the trained network achieved a coefficient of determination of 0.9560 on validation data [7].

Molecular Dynamics Simulation Approaches

Molecular-scale simulations probe the dynamic behaviour of behenic acid in complex biological settings:

A five-hundred-nanosecond explicit-solvent trajectory verified the stability of behenic-acid complexes with bacterial catalase–peroxidase, adenylosuccinate synthetase and pyridoxine-five-phosphate synthase. Root-mean-square-deviation values plateaued below 0.25 nanometres, corroborating persistent binding interactions [8].

Free-fatty-acid receptor-1 (G-protein coupled receptor) binding simulations demonstrated a mean ligand–receptor occupancy of 95 percent, with backbone fluctuation dampening around transmembrane helices III and VII, suggesting enthalpy-driven anchoring of the long aliphatic chain within the receptor groove [9].

Implicit-membrane simulations indicate a preferential partition coefficient of behenic acid into hydrophobic micellar cores, with insertion free energy of −27 kilojoules per mole, supporting experimental observations of poor aqueous bioavailability [4].

Quantum Chemical Analyses

Density functional investigations yield frontier-orbital energies, electrostatic maps and reactivity descriptors (Table 3).

| Descriptor | Value | Interpretation |

|---|---|---|

| Highest occupied molecular orbital energy | −7.29243 eV | High ionisation potential; strong electron-donating capacity toward electrophilic centres [5] |

| Lowest unoccupied molecular orbital energy | −0.45933 eV | Limited electron affinity; favours nucleophilic attack on the carbonyl carbon [5] |

| Energy gap | 6.833 eV | Large gap implies kinetic stability in the absence of catalysts [5] |

| Electronegativity (Mulliken) | 3.8759 eV | Moderate tendency to attract electrons from interacting partners [5] |

| Global hardness | 3.8759 eV | Confirms low chemical softness and inert hydrocarbon chain [5] |

| Global softness | 0.2580 eV⁻¹ | Small value aligns with sluggish reactivity of the alkyl backbone [5] |

The molecular electrostatic potential surface places the most negative potential around the carbonyl oxygen atoms, rendering the head-group the chief site for hydrogen bonding and metal coordination, whereas the hydrocarbon tail shows a diffuse, slightly positive field, favouring van-der-Waals aggregation [5].

Infrared calculations reproduce experimental bands within ±10 cm⁻¹. The carbonyl stretch appears at 1 722 cm⁻¹ (calculated) versus 1 715 cm⁻¹ (observed) and carries an 87 percent potential-energy-distribution contribution from the carbon–oxygen double bond, validating the model parameterisation [5].

Structure–Function Relationship Models

Integrating computational and experimental evidence reveals direct links between the molecular architecture of behenic acid and its macroscopic functions:

The extended, highly hydrophobic chain increases the melting point above typical dietary saturated fats and promotes semi-crystalline monolayers that impart rigidity to biomimetic films. This property underlies its industrial use as a thickener in personal-care formulations [10] [11].

Quantum-chemical rigidity (large highest-occupied–lowest-unoccupied gap) and low water solubility impede metabolic oxidation, explaining the compound’s negligible intestinal absorption and its documented cholesterol-raising effect when consumed in large quantities [12] [4].

Molecular-dynamics work attributes antibacterial activity to stable binding of the carboxylate head-group within multiple enzymatic pockets, while the hydrophobic tail occludes catalytic channels, a multi-target mechanism that reduces resistance development in Vibrio parahaemolyticus and Aeromonas hydrophila [8].

Simulations of behenic-acid engagement with free-fatty-acid receptor-1 predict modulation of glucose-homeostasis pathways, supporting in-vivo findings of improved insulin sensitivity in gestational-diabetes-mellitus models [13] [9].

Collectively, these structure-based insights clarify why the same molecule can act as an inert texturiser in materials science yet exhibit bioactivity when presented to specific protein environments. Continued coupling of high-level quantum chemistry with long-timescale molecular dynamics is therefore essential for resolving the nuanced structure–function landscape of behenic acid.

Tables provided in Comma-Separated-Values format

The complete numeric data used in Tables 1–3 are available in machine-readable form as:

- behenicacidstructural_characteristics.csv

- behenicacidquantumchemicalanalysis.csv

- behenicacidvibrational_analysis.csv

Physical Description

White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline]

Solid

Color/Form

Needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

81 °C

UNII

Related CAS

18990-72-2 (aluminum salt)

20259-31-8 (iron(+3) salt)

2489-05-6 (silver(+1) salt)

2636-16-0 (barium salt)

34303-23-6 (cadmium salt)

4499-91-6 (lithium salt)

5331-77-1 (hydrochloride salt)

7211-53-2 (potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 154 of 158 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Vapor Pressure

Impurities

Other CAS

Wikipedia

Tralomethrin

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Emulsifying

Methods of Manufacturing

HYDROGENATION OF RAPESEED OR FISH OIL FOLLOWED BY HYDROLYSIS AND FRACTIONAL DISTILLATION; HYDROGENATION OF ERUCIC ACID (CIS-13-DOCOSENOIC ACID)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paper Manufacturing

Plastics Product Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Docosanoic acid: ACTIVE

Straight chain saturated fatty acid. /From table/

Analytic Laboratory Methods

SOYBEAN OIL FATTY ACIDS DETERMINED BY HPLC.

THE FATTY ACID COMPOSITION OF ROOT OIL OF CURCULIGO ORCHIOIDES (USED MEDICINALLY IN INDIA) WAS DETERMINED BY TLC-GAS CHROMATOGRAPHY TECHNIQUES. BEHENIC ACID WAS A MAIN COMPONENT ACID.

BEHENIC ACID (2.62%) WAS ISOLATED FROM THE OIL OBTAINED FROM THE MEDICINAL PLANT ERYTHRINA SUBEROSA ROXB SEEDS AND IDENTIFIED BY THIN LAYER CHROMATOGRAPHY.

Clinical Laboratory Methods

Interactions

Dates

Effect of mixed culture of yeast and microalgae on acetyl-CoA carboxylase and Glycerol-3-phosphate acyltransferase expression

Fatemeh-Rezaee Ashtiani, Hasan Jalili, Mahdi Rahaie, Mahsa Sedighi, Abdeltif AmranePMID: 33341347 DOI: 10.1016/j.jbiosc.2020.11.006

Abstract

In recent years, some studies have reported that co-culturing green algae and yeast improve lipid and biomass concentration. In this study, a co-culture of the oleaginous yeast Rhodotorula glutinis and the microalgae Chlorella vulgaris was consequently conducted with inoculation of microalga and yeast in growth and stationary phases, respectively. For the first time, the expression of two pivotal enzymes in fatty acids synthetic pathway, acetyl-CoA carboxylase and Glycerol-3-phosphate acyltransferase, was evaluated. To evaluate the synergistic impacts of the mixed culture on the enzymes expression, several co-culture models were designed, including the use of different ratio of microalgae to yeast or the use of residual cell-free medium of yeast; a positive impact on enzymes overexpression was shown in the case of the co-culture of the two microorganisms, and when the remaining cell-free medium of yeast was added to the microalgal culture. The results of in vitro co-culture demonstrated increased 6- and 5-fold of nervonic acid (C24:1) and behenic acid (C22:0) concentrations, respectively, in 2:1 microalgae to yeast co-culture as compared to the monoculture batches. Addition of yeast residual cell-free medium in the 2:1 ratio to the microalgal culture enhanced 9 and 6 times nervonic acid (C24:1) and behenic acid (C22:0) amounts, respectively.Preparation and characterization of itraconazole loaded nanomicelles based on dextran-behenic acid for cutaneous leishmaniasis treatment

Sara Shahriyar, Somayeh Taymouri, Sedigheh Saberi, Parvin Asadi, Majid TabbakhianPMID: 33617377 DOI: 10.1080/03639045.2021.1890112

Abstract

Cutaneous leishmaniasis is known as the most prevalent clinical form of leishmaniasis. It needs the development of new therapies due to the serious side-effects promoted by taking the current drugs. In the present study, dextran-behenic acid (DEX-BA) based nanomicelles were developed to direct the delivery of itraconazole (ITZ) to the macrophages and enhance its toxic effects against Leishmania parasites. DEX-BA was synthesized through the esterification of dextran with behenic acid. The critical micelle concentration of the newly developed conjugate was evaluated using pyrene as the fluorescent probe. The nanomicelles were generated by the dialysis method; then they were optimized by applying a Box-Behnken design. The effects of the dialysis temperature, polymer content, and sonication time on the characteristics of micelles were subsequently studied. Furthermore,efficacy against

promastigotes and parasite-infected macrophages was evaluated. The optimized formulation showed the particle size of 195.16 ± 3.06 nm, the polydispersity index of 0.39 ± 0.01, the zeta potential of -16.29 ± 0.89 mV, the encapsulation efficiency % of 56.11 ± 4.9, and the release efficiency % of 51.29 ± 1.97. According to scanning electron microscopy, the nanomicelles were found to be nearly spherical in shape. ITZ-loaded nanomicelles showed the strongest anti-leishmanial activities when compared with the free ITZ and drug-free nanomicelles. It could be, therefore, concluded that ITZ-loaded nanomicelles might be useful as an alternative therapy for the treatment of cutaneous leishmania.

Targeted analysis of ceramides and cerebrosides in yellow lupin seeds by reversed-phase liquid chromatography coupled to electrospray ionization and multistage mass spectrometry

Mariachiara Bianco, Cosima Damiana Calvano, Ilario Losito, Francesco Palmisano, Tommaso R I CataldiPMID: 32344348 DOI: 10.1016/j.foodchem.2020.126878

Abstract

Ceramides (Cer) and cerebrosides are important sphingolipids (SL) involved in many biological processes. Herein, the SL content of yellow lupin seeds (Lupinus luteus) was determined by liquid-liquid extraction, mild alkaline hydrolysis (1 h at 37 °C) and reversed-phase liquid chromatography with negative electrospray ionization coupled to either an orbital-trap (Fourier-transformed, FT) or linear ion-trap (LIT) mass spectrometry (RPLC-ESI/MS). The chemical identity of SL including the sugar residues and sphingoid backbone (SB) was inferred by collision-induced dissociation multiple-stage mass spectrometry (MS, n = 2,3). Up to 52 Cer and 47 cerebrosides were successfully recognized and quantified in sample extracts of L. luteus seeds also counting isobaric species. As reported for other vegetables, a hydroxylated SB was observed whereby the N-acyl chains showed a high occurrence of very-long-chain moieties; phytosphingosine and 4-hydroxy-8-sphingenine were the predominant SB paired mainly with oleic acid (C18:1), hydroxylated behenic acid (C22:0;1) and hydroxylated lignoceric acid (C24:0;1).

Prilling of API/fatty acid suspensions: Screening of additives for drug release modification

E De Coninck, V Vanhoorne, M Boone, G Van Assche, B G De Geest, T De Beer, C VervaetPMID: 31926276 DOI: 10.1016/j.ijpharm.2020.119022

Abstract

Current study screened additives which could modify the drug release from prills made of an active pharmaceutical ingredient/fatty acid (API/FA) suspension, without negatively influencing the processability and/or stability of the formulation. Therefore, 11 additives (i.e. emulsifiers, pore-formers and FA-based lubricants) were added in a 20% concentration to a paracetamol/behenic acid formulation. Two additives, Kolliphor® P338 and P407 provided complete drug release in less than 1 h, as their thermoreversible gel formation resulted in a disintegration of the prills. Lower Kolliphor® P338 or P407 concentrations (2.5-10%) resulted in a complete but slower drug release in 24 h as the prills no longer disintegrated and the release mechanism was dominated by pore-formation. Prills with a robust drug release profile (i.e. independent of pH and surfactant concentration of the dissolution medium) were obtained after the addition of ≥5% Kolliphor® P338 or P407 to the FA-based formulation. Based on a 6-month stability study, it was concluded that Kolliphor® P407 was a suitable additive to modify the drug release profile of API/FA suspension-based prills when formulations were stored below 25 °C at low relative humidity.Development of behenic acid-ethyl cellulose oleogel stabilized Pickering emulsions as low calorie fat replacer

Parisa Ahmadi, Mahnaz Tabibiazar, Leila Roufegarinejad, Afshin BabazadehPMID: 31760020 DOI: 10.1016/j.ijbiomac.2019.10.205

Abstract

This study investigated the optimization of thermal, functional and rheological properties of Ethyl Cellulose (EC)-based oleogel considering different concentrations of Behenic Acid (BA) and stability of water in oleogel (w/og) emulsions. The results showed that the combination of EC and BA improved the oleogel properties at specific ratios (2:4 and 1:5 wt%). High strength (G' > 1000 mPa) with good thermo-responsive and viscoelastic behavior in the range of 45-60 °C and low loss of oil (<0.2%) were observed in these oleogel formulations. Polarized light microscopy images and XRD results showed the presence of crystals and high proportion of crystalline regions in the mentioned formulations. There were no significant differences among solid fat content (SFC) of EC contained oleogels. The FTIR results indicated new hydrogen bonds formation. The w/og stabilized emulsions with EC: BA (1:5 wt%) oleogel showed high physical stability even at high ratios of disperse phase (5 to 45 wt% of water). The particle size and polydispersity index (PDI) of emulsions were reduced significantly to 250 nm and 0.19, respectively by increasing the ratio of water phase to 45:55 w/og. The oleogel and developed Pickering w/og emulsion has good potential in the formulation of low calorie food products.Fatty Acid Composition and Applications of Eriobotrya japonica Seed Oil

Atsushi Henmi, Minori Shoji, Masato Nomura, Toshio InouePMID: 31178459 DOI: 10.5650/jos.ess18178

Abstract

The loquat (Eriobotrya japonica) is commonly found in Japan. Its fruits are consumed raw or used in processed foods, and its leaves are used as a traditional medicine and in the manufacturing of cosmetics. Additionally, its seeds have several industrial applications. Therefore, this study aimed to estimate the fatty acid composition of loquat seed oil, and to evaluate its potential application as a deodorant. Palmitic acid, linoleic acid, behenic acid, and lignoceric acid were found to be the primary fatty acids present in the seeds, among which linoleic acid was involved in the deodorization of allyl methyl sulfide. Based on these results, loquat seed oil has potential for use in deodorant production.Effects of abomasal infusions of fatty acids and one-carbon donors on hepatic ceramide and phosphatidylcholine in lactating Holstein dairy cows

W A Myers, J E Rico, A N Davis, A B P Fontoura, M J Dineen, B N Tate, J W McFaddenPMID: 31178188 DOI: 10.3168/jds.2018-16200